2-Chloro-5-(5-isopropylbenzo[d]oxazol-2-yl)aniline
Description
2-Chloro-5-(5-isopropylbenzo[d]oxazol-2-yl)aniline is a heterocyclic aromatic compound featuring a benzooxazole core substituted with an isopropyl group at position 5, a chlorine atom at position 2, and an aniline moiety at position 3. This structure combines a planar benzooxazole system with electron-withdrawing (chlorine) and electron-donating (aniline) groups, which may influence its physicochemical and biological properties.
Properties
IUPAC Name |
2-chloro-5-(5-propan-2-yl-1,3-benzoxazol-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c1-9(2)10-4-6-15-14(8-10)19-16(20-15)11-3-5-12(17)13(18)7-11/h3-9H,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCACZHYLIUZBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(5-isopropylbenzo[d]oxazol-2-yl)aniline typically involves the reaction of 2-chloroaniline with 5-isopropylbenzo[d]oxazole under specific conditions. One common method involves the use of a solvent such as methanol and a catalyst to facilitate the reaction . The reaction is carried out in a round-bottom flask, where the reactants are mixed and heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(5-isopropylbenzo[d]oxazol-2-yl)aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the chlorine atom.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .
Scientific Research Applications
2-Chloro-5-(5-isopropylbenzo[d]oxazol-2-yl)aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Chloro-5-(5-isopropylbenzo[d]oxazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The following table summarizes key structural analogs and their substituents:
*Estimated based on structural similarity.
†Calculated from molecular formula.
Key Structural Differences:
- Heterocycle Variability : The target compound’s benzooxazole core provides extended π-conjugation compared to smaller oxazole or tetrazole systems in analogs .
- Substituent Effects : The 5-isopropyl group in the target compound enhances steric bulk and lipophilicity relative to unsubstituted analogs like 4-(Benzo[d]oxazol-2-yl)aniline .
Physicochemical Properties
- Lipophilicity : The isopropyl group likely increases logP compared to methyl or hydrogen-substituted analogs, improving membrane permeability.
Biological Activity
2-Chloro-5-(5-isopropylbenzo[d]oxazol-2-yl)aniline is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 286.76 g/mol. The compound features a chloro group and a benzo[d]oxazole moiety, which are significant for its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor properties of compounds related to the oxazole heterocycle. For instance, derivatives of 1,2,4-oxadiazoles have shown significant cytotoxic activity against various cancer cell lines. Although specific data for this compound is limited, related compounds exhibit a range of biological activities:
| Compound | Cell Line | IC50 (μM) | Activity |
|---|---|---|---|
| Compound 1 | HeLa | 92.4 | Cytotoxic |
| Compound 2 | OVXF 899 | 2.76 | Highly Selective |
| Compound 3 | PXF 1752 | 9.27 | Moderate |
These findings suggest that modifications in the oxazole structure can lead to enhanced antitumor activity, indicating a potential pathway for developing new cancer therapeutics.
The mechanisms through which oxazole derivatives exert their effects are varied and include:
- Inhibition of Enzymatic Activity : Some compounds have been shown to inhibit enzymes such as histone deacetylase (HDAC), which plays a crucial role in cancer cell proliferation.
- Induction of Apoptosis : Certain derivatives can trigger apoptosis in cancer cells, leading to reduced tumor growth.
Case Studies
- Anticancer Properties : A study demonstrated that a closely related compound exhibited selective cytotoxicity against renal cancer cell lines with an IC50 value as low as 1.143 μM, suggesting that structural modifications in similar compounds could yield promising anticancer agents.
- Broad Spectrum Activity : Compounds within the oxazole family have been reported to possess anti-inflammatory, antiviral, and antibacterial properties, showcasing their versatility in drug design.
Recent Advances in Drug Development
Recent literature emphasizes the growing interest in oxazole-based compounds for drug discovery. The unique bioisosteric properties of the oxazole ring make it an attractive scaffold for creating novel pharmaceuticals:
- Diverse Biological Activities : Compounds derived from oxazole structures have been associated with various therapeutic effects including anticancer, anti-inflammatory, and antimicrobial activities .
Comparative Analysis with Other Compounds
A comparative analysis of the biological activities of similar compounds reveals that structural variations significantly influence their pharmacological profiles:
| Compound Class | Key Activities |
|---|---|
| Oxazoles | Anticancer, anti-inflammatory |
| Benzothiazoles | Antimicrobial, antifungal |
| Pyrrolo[2,3-d]pyrimidines | Antifolate mechanisms |
Q & A
Q. What are the common synthetic routes for preparing 2-Chloro-5-(5-isopropylbenzo[d]oxazol-2-yl)aniline?
The synthesis typically involves two key steps: (i) constructing the benzo[d]oxazole ring and (ii) introducing the 2-chloro-5-aniline substituent. A representative approach includes:
- Step 1 : Condensation of 5-isopropyl-2-aminophenol with a chlorinated carbonyl derivative (e.g., 2-chloroacetonitrile) under reflux in a polar solvent (e.g., ethanol) to form the benzo[d]oxazole core .
- Step 2 : Coupling the benzo[d]oxazole intermediate with 2-chloro-5-nitroaniline via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), followed by nitro-group reduction using SnCl₂/HCl or catalytic hydrogenation .
- Key Considerations : Protect light-sensitive intermediates (e.g., use foil-covered vessels) and monitor reaction progress via TLC or HPLC .
Q. How is this compound characterized using spectroscopic and analytical methods?
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the structure. For example, the aniline NH₂ protons appear as a broad singlet (~δ 5.5-6.5 ppm), while the isopropyl group shows characteristic doublets (δ 1.2-1.4 ppm for CH₃ and δ 2.8-3.2 ppm for CH) . The benzo[d]oxazole protons resonate as a singlet (δ ~7.5-8.5 ppm) .
- Purity Analysis : Use HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm. Ensure >97% purity by integrating peak areas .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and scalability?
- Solvent Selection : Replace high-boiling solvents (e.g., DMF) with toluene or chlorobenzene for easier post-reaction purification .
- Catalyst Screening : Test Pd(OAc)₂/XPhos or Buchwald-Hartwig catalysts for coupling steps to reduce side products .
- Temperature Control : Optimize reflux temperatures (e.g., 140–165°C) and reaction times (8–24 h) to balance yield and decomposition risks .
- Scalability : Replace column chromatography with crystallization (e.g., using ethanol/water mixtures) for large-scale synthesis .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Purity Verification : Re-analyze the compound using orthogonal methods (e.g., LC-MS, elemental analysis) to rule out impurities affecting activity .
- Structural Confirmation : Compare spectroscopic data (e.g., NOESY for stereochemistry) with literature to ensure correct assignment .
- Biological Replication : Repeat assays (e.g., cytotoxicity on breast cancer cell lines like MCF-7) under standardized conditions (e.g., 72 h exposure, 10 µM–100 µM doses) .
- Substituent Effects : Synthesize analogs (e.g., replacing isopropyl with methyl or trifluoromethyl) to isolate structure-activity relationships .
Q. How can analogues of this compound be designed to enhance selectivity in biological assays?
- Rational Design : Introduce electron-withdrawing groups (e.g., -CF₃) at the benzo[d]oxazole 5-position to modulate electronic properties and binding affinity .
- Bioisosteric Replacement : Substitute the aniline chlorine with a methylthio (-SMe) group to improve metabolic stability while retaining activity .
- Pharmacophore Mapping : Use molecular docking (e.g., with breast cancer targets like HER2) to identify critical interactions and guide substitutions .
Q. What methodologies are recommended for evaluating stability and degradation pathways?
- Forced Degradation Studies : Expose the compound to heat (60°C), light (UV, 254 nm), and acidic/basic conditions (pH 1–13) for 48 h. Monitor degradation via HPLC and identify byproducts using LC-MS .
- Kinetic Stability Assays : Measure half-life in PBS (pH 7.4) at 37°C. Use Arrhenius plots to predict shelf-life under storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
